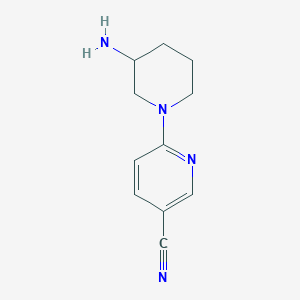

6-(3-Aminopiperidin-1-yl)nicotinonitrile

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

6-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-5-1-2-10(13)8-15/h3-4,7,10H,1-2,5,8,13H2 |

InChI Key |

UROQVLYGDQAYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Alogliptin intermediate

An In-depth Technical Guide to the Chemical Structure and Properties of Alogliptin Intermediates

Authored by: A Senior Application Scientist

Introduction: The Significance of Alogliptin and Its Synthetic Precursors

Alogliptin is a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key therapeutic target for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By prolonging the activity of these hormones, Alogliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, thereby improving glycemic control with a low risk of hypoglycemia.[1][5]

The journey from starting materials to the final active pharmaceutical ingredient (API) is a multi-step process, the integrity of which is paramount to the safety and efficacy of the medication. A thorough understanding of the chemical structure, properties, and synthesis of the core intermediates is therefore critical for researchers, scientists, and drug development professionals. These intermediates are the foundational building blocks of the Alogliptin molecule, and controlling their purity and characterization is essential for process optimization, impurity profiling, and regulatory compliance.

This guide provides a detailed exploration of the two principal intermediates in a common and efficient synthesis of Alogliptin, offering insights into their chemical properties, established synthesis protocols, and analytical characterization.

Part 1: The Pyrimidinedione Core - Synthesis and Properties of 6-Chloro-3-methyluracil

The first key intermediate in the synthesis of Alogliptin is 6-Chloro-3-methyluracil. This compound serves as the foundational pyrimidinedione ring system onto which the other components of the Alogliptin molecule are subsequently attached.

Chemical Structure and Properties

6-Chloro-3-methyluracil is a chlorinated derivative of N-methylated uracil. Its structure is crucial for the final step of the synthesis, as the chlorine atom at the 6-position acts as a leaving group in a nucleophilic substitution reaction.

The key physicochemical properties of this intermediate are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-3-methyl-1H-pyrimidine-2,4-dione | [6] |

| Molecular Formula | C₅H₅ClN₂O₂ | [7] |

| Molecular Weight | 160.56 g/mol | [7] |

| Appearance | White solid | [7] |

| Melting Point | 279-282 °C (with decomposition) | [7] |

Synthesis Pathway and Experimental Protocol

The most common and efficient route to 6-Chloro-3-methyluracil involves the chlorination of 1-methylbarbituric acid.[8] The 1-methylbarbituric acid precursor is itself typically synthesized via a condensation reaction between N-methylurea and a malonic acid derivative, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide.[8][9]

The subsequent chlorination step utilizes a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 6-position of the tautomeric form of 1-methylbarbituric acid with a chlorine atom.

Experimental Protocol: Synthesis of 6-Chloro-3-methyluracil from 1-Methylbarbituric Acid [7][8]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, suspend 1-methylbarbituric acid (1 equivalent) in phosphorus oxychloride (POCl₃) (approx. 6-7 volumes).

-

Reaction Initiation: Slowly add water (approx. 0.2 volumes) dropwise to the suspension at a controlled temperature (e.g., 0-20 °C).

-

Chlorination: Heat the reaction mixture to approximately 70-80 °C and maintain for several hours (typically 3-5 hours) with stirring. The progress of the reaction should be monitored by a suitable technique like Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The excess POCl₃ is carefully removed under reduced pressure.

-

Precipitation: The resulting residue is cautiously quenched by adding it to cold water or a mixture of ice and water. This step precipitates the crude product.

-

Isolation and Purification: The solid crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-Chloro-3-methyluracil.

Part 2: The Core Intermediate - 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

This second key intermediate represents the fusion of the pyrimidinedione core with the benzonitrile moiety. Its formation is a pivotal step, creating the essential backbone of the Alogliptin molecule.

Chemical Structure and Properties

This molecule, formed by an N-alkylation reaction, contains the reactive chlorouracil group that will be targeted in the final synthetic step.

The key physicochemical properties of this intermediate are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | [10] |

| Molecular Formula | C₁₃H₁₀ClN₃O₂ | [10][11] |

| Molecular Weight | 275.69 g/mol | [10][11] |

| Appearance | Solid | [11] |

Synthesis Pathway and Experimental Protocol

This core intermediate is synthesized through a nucleophilic substitution reaction, specifically the N-alkylation of 6-Chloro-3-methyluracil with 2-(bromomethyl)benzonitrile (also known as α-bromo-o-toluonitrile).[12][13] The reaction requires a base to deprotonate the nitrogen of the uracil ring, creating a nucleophile that then attacks the benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion.

Experimental Protocol: Synthesis of the Core Intermediate [1][14][15]

-

Reaction Setup: Charge a reaction vessel with a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF).

-

Addition of Reactants: Add 6-Chloro-3-methyluracil (1 equivalent) and a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1-1.5 equivalents), to the solvent and stir.

-

Alkylation: Add 2-(bromomethyl)benzonitrile (1-1.2 equivalents) to the mixture. In some procedures, a catalyst like lithium bromide (LiBr) may be added to facilitate the reaction.[1]

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Isolation: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the target intermediate. Further purification can be achieved by recrystallization if necessary.

Part 3: Final Assembly and Analytical Characterization

The final step in forming the Alogliptin free base involves the reaction of the primary intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, with (R)-3-aminopiperidine.[1][12] This is another nucleophilic aromatic substitution where the amino group of the chiral piperidine derivative displaces the chlorine atom at the C6 position of the pyrimidinedione ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mims.com [mims.com]

- 4. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]

- 5. Alogliptin (alogliptin) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 6. veeprho.com [veeprho.com]

- 7. 6-Chloro-3-methyluracil | 4318-56-3 [chemicalbook.com]

- 8. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 9. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 10. 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | C13H10ClN3O2 | CID 11346416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)… [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. CN113307777A - Alogliptin benzoate intermediate and preparation method of Alogliptin benzoate - Google Patents [patents.google.com]

A Deep Dive into the Structure-Activity Relationship of Dipeptidyl Peptidase-4 Inhibitors: A Comparative Analysis of Alogliptin and 6-(3-Aminopiperidin-1-yl)nicotinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dipeptidyl Peptidase-4 (DPP-4) in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a pivotal role in glucose metabolism.[1][2][3] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] In response to food intake, GLP-1 and GIP are secreted from the gastrointestinal tract and act to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release.[4] The enzymatic action of DPP-4 cleaves these hormones, leading to a very short half-life and limiting their therapeutic potential.[1][4] Consequently, the inhibition of DPP-4 has emerged as a validated and effective therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[1][2][3] DPP-4 inhibitors, also known as "gliptins," enhance the endogenous levels of active incretins, thereby improving glycemic control with a low risk of hypoglycemia.[3][5]

This technical guide will provide a detailed examination of the structure-activity relationship (SAR) of Alogliptin, a potent and selective DPP-4 inhibitor. We will then conduct a comparative analysis with the closely related, albeit less characterized, molecule, 6-(3-aminopiperidin-1-yl)nicotinonitrile. Through this exploration, we aim to elucidate the key structural motifs and molecular interactions that govern the efficacy and selectivity of this class of compounds.

Alogliptin: A Case Study in Rational Drug Design

Alogliptin, with the chemical name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a second-generation DPP-4 inhibitor developed by Takeda Pharmaceutical Company.[5][6] Its discovery was the result of a rational, structure-based drug design approach aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5]

Core Structural Features and Their Contribution to Activity

The structure of Alogliptin can be dissected into three key pharmacophoric components, each playing a crucial role in its interaction with the DPP-4 enzyme:

-

(R)-3-Aminopiperidine Moiety: This positively charged group is a cornerstone of many DPP-4 inhibitors. It forms a critical salt bridge with two glutamate residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 active site.[1] This strong ionic interaction is a primary anchor for the inhibitor within the enzyme. The (R)-configuration of the amino group is essential for optimal orientation and binding affinity.

-

Pyrimidinedione Core: This central heterocyclic ring serves as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the enzyme. Modifications to this core can significantly impact the compound's potency and selectivity. In the development of Alogliptin, the pyrimidinedione structure replaced an earlier quinazolinone core, leading to improved metabolic stability.[5]

-

2-Cyanobenzyl Group: This substituent is designed to occupy the hydrophobic S1 pocket of the DPP-4 enzyme. The cyanobenzyl group forms a hydrogen bond with the side chain of Arg125.[1] The aromatic ring participates in hydrophobic interactions within the S1 pocket, further stabilizing the enzyme-inhibitor complex.

The combination of these three key structural elements results in Alogliptin's high potency and exceptional selectivity for DPP-4 over other related serine proteases like DPP-8 and DPP-9, which is a critical factor in minimizing off-target effects.[5][7]

Comparative SAR Analysis: Alogliptin vs. 6-(3-Aminopiperidin-1-yl)nicotinonitrile

To understand the nuances of the SAR, we will now compare Alogliptin with a structurally related compound, 6-(3-aminopiperidin-1-yl)nicotinonitrile. While not a commercially available drug, its structure allows for a focused analysis of the importance of the core scaffold.

Predicted Structure and Binding of 6-(3-Aminopiperidin-1-yl)nicotinonitrile

The structure of 6-(3-aminopiperidin-1-yl)nicotinonitrile consists of a nicotinonitrile ring linked to the 1-position of a 3-aminopiperidine ring. Based on the established binding modes of DPP-4 inhibitors, we can predict its interaction with the enzyme:

-

The (R)-3-aminopiperidine moiety would be expected to engage in the same crucial salt bridge with Glu205 and Glu206 in the S2 pocket as seen with Alogliptin. This interaction is fundamental for initial recognition and binding.

-

The nicotinonitrile ring would occupy the S1 pocket. The nitrile group could potentially form a hydrogen bond with Arg125, similar to the cyanobenzyl group of Alogliptin. The pyridine ring itself would engage in hydrophobic interactions within the S1 pocket.

Key Structural Differences and Their Predicted Impact on Activity

The primary structural difference between Alogliptin and 6-(3-aminopiperidin-1-yl)nicotinonitrile lies in the core scaffold. Alogliptin possesses a more complex and substituted pyrimidinedione core, while the latter has a simpler nicotinonitrile ring.

| Feature | Alogliptin | 6-(3-Aminopiperidin-1-yl)nicotinonitrile (Predicted) |

| Core Scaffold | Pyrimidinedione | Nicotinonitrile |

| S2 Pocket Interaction | (R)-3-Aminopiperidine forms a salt bridge with Glu205/206. | (R)-3-Aminopiperidine forms a salt bridge with Glu205/206. |

| S1 Pocket Interaction | 2-Cyanobenzyl group with the nitrile forming a hydrogen bond with Arg125 and the benzyl ring in a hydrophobic pocket. | Nicotinonitrile ring with the nitrile potentially forming a hydrogen bond with Arg125 and the pyridine ring in a hydrophobic pocket. |

| Additional Interactions | The pyrimidinedione core and its substituents can form additional van der Waals and hydrophobic interactions within the active site, contributing to overall binding affinity. | The simpler nicotinonitrile core offers fewer points for additional stabilizing interactions compared to the bulkier and more functionalized core of Alogliptin. |

This comparative analysis suggests that while 6-(3-aminopiperidin-1-yl)nicotinonitrile possesses the essential pharmacophoric elements for DPP-4 inhibition, its potency is likely to be lower than that of Alogliptin. The more elaborate structure of Alogliptin allows for a more extensive and optimized network of interactions within the DPP-4 active site, leading to a higher binding affinity and, consequently, greater inhibitory potency.

Experimental Protocols for Assessing DPP-4 Inhibition

The determination of the inhibitory activity of compounds like Alogliptin and its analogs is typically performed using an in vitro enzymatic assay.

DPP-4 Inhibitory Activity Assay (IC50 Determination)

Objective: To determine the concentration of the test compound that inhibits 50% of the DPP-4 enzyme activity (IC50).

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds (Alogliptin and 6-(3-aminopiperidin-1-yl)nicotinonitrile) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the different concentrations of the test compounds. Include a control well with no inhibitor.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

-

Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time. The cleavage of the AMC group by DPP-4 results in an increase in fluorescence.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key structures and their interactions.

Caption: Key Pharmacophoric Elements of Alogliptin.

Caption: Comparison of Core Scaffolds.

Caption: Mechanism of Action of Alogliptin.

Conclusion

The structure-activity relationship of DPP-4 inhibitors is a well-established field, with Alogliptin serving as a prime example of successful rational drug design. The key to its high potency and selectivity lies in the precise orientation of its three core components: the (R)-3-aminopiperidine moiety for anchoring in the S2 pocket, the pyrimidinedione scaffold for structural rigidity, and the cyanobenzyl group for optimal interaction with the S1 pocket.

By comparing Alogliptin to the hypothetical 6-(3-aminopiperidin-1-yl)nicotinonitrile, we can infer the critical contribution of the core scaffold to overall binding affinity. While the latter possesses the essential pharmacophoric elements for DPP-4 inhibition, the more complex and functionalized core of Alogliptin provides additional stabilizing interactions, leading to superior potency. This in-depth analysis underscores the importance of a holistic approach to drug design, where each component of a molecule is meticulously optimized to achieve the desired therapeutic profile. Further research into novel scaffolds that can effectively present the key binding motifs will continue to drive the development of the next generation of DPP-4 inhibitors.

References

- The Discovery and Synthesis of Alogliptin: A Technical Guide - Benchchem.

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. [Link]

-

2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Pharmaffiliates. [Link]

-

Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview. [Link]

-

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | C18H20FN5O2 | CID 11360300 - PubChem. [Link]

-

Alogliptin - Wikipedia. [Link]

-

6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem. [Link]

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. [Link]

-

Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. - SciSpace. [Link]

- US4051140A - Preparation of pyridines and nicotinonitrile

-

Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. [Link]

-

A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus - Publish - Eman. [Link]

-

Activity of 8-purine derivative as DPP-4 inhibitor | DDDT - Dove Medical Press. [Link]

Sources

Biological activity of 6-(3-Aminopiperidin-1-yl)nicotinonitrile in diabetes research

Executive Summary

This technical guide details the pharmacological profile, mechanism of action, and experimental characterization of 6-(3-aminopiperidin-1-yl)nicotinonitrile . This compound serves as a critical fragment-based lead and structural prototype in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone class of oral antidiabetic therapeutics.

Structurally, the molecule fuses a nicotinonitrile (3-cyanopyridine) core with a 3-aminopiperidine pharmacophore. It represents a "minimalist" inhibitor that retains the essential binding elements required for DPP-4 inactivation without the auxiliary steric bulk of marketed drugs like Alogliptin or Linagliptin. Its primary utility lies in Structure-Activity Relationship (SAR) studies, fragment-based drug design (FBDD), and as a reference standard for evaluating the intrinsic affinity of the aminopiperidine moiety.

Chemical & Pharmacological Profile

Structural Logic & Pharmacophore Assembly

The biological activity of this compound is dictated by two distinct functional domains:

-

The Warhead (3-Aminopiperidine):

-

Function: Mimics the N-terminal alanine/proline of the natural DPP-4 substrates (GLP-1, GIP).

-

Interaction: The primary amine (

) is protonated at physiological pH. It forms a critical salt bridge and hydrogen bonding network with the Glu205 and Glu206 doublets in the S2 subsite of the DPP-4 active site. This interaction is the thermodynamic anchor for high-affinity binding. -

Stereochemistry: The (R)-enantiomer of the 3-aminopiperidine is typically 10–100x more potent than the (S)-enantiomer, aligning with the stereospecificity of the enzyme's S2 pocket.

-

-

The Scaffold (Nicotinonitrile):

-

Function: Acts as a bioisostere for the pyrimidinedione (Alogliptin) or xanthine (Linagliptin) cores.

-

Electronic Effect: The electron-withdrawing nitrile (

) group at position 3 activates the pyridine ring, facilitating the Nucleophilic Aromatic Substitution ( -

Binding: The aromatic pyridine ring engages in

-stacking interactions with Tyr547 or Phe357 in the S1 subsite. Unlike the nitrile group in Vildagliptin (which forms a covalent imidate adduct with Ser630), the aromatic nitrile here primarily contributes to dipole interactions and does not form a covalent bond.

-

Mechanism of Action (MoA)

-

Target: Dipeptidyl Peptidase-4 (EC 3.4.14.5).[1]

-

Mode: Competitive, reversible inhibition.[2]

-

Pathway: Blockade of DPP-4 prevents the rapid degradation of Incretin hormones (GLP-1 and GIP).

-

Result: Increased half-life of active GLP-1

Enhanced glucose-dependent insulin secretion

-

Experimental Protocols & Methodologies

Chemical Synthesis (Protocol A)

Objective: Synthesize the target inhibitor via

-

Reagents: 6-Chloronicotinonitrile (1.0 eq), (R)-3-(Boc-amino)piperidine (1.1 eq),

(2.0 eq), DMF (solvent). -

Coupling:

-

Deprotection:

-

Treat the intermediate with TFA/DCM (1:4) or 4M HCl in dioxane at RT for 2 hours.

-

Concentrate and purify via preparative HPLC.

-

-

Validation:

must confirm the loss of the Boc signal and retention of the diagnostic pyridine protons.

In Vitro DPP-4 Inhibition Assay (Protocol B)

Objective: Determine the

-

Enzyme: Recombinant human DPP-4 (rhDPP-4).

-

Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

-

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

-

Procedure:

-

Incubate rhDPP-4 (10 ng/well) with varying concentrations of the inhibitor (0.1 nM – 100

M) for 15 minutes at 25°C. -

Initiate reaction by adding Gly-Pro-AMC (

concentration, typically 20–50 -

Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 minutes.

-

Data Analysis: Fit the initial velocity (

) vs. [Inhibitor] to a 4-parameter logistic model.

-

-

Expected Results:

typically ranges between 0.5

In Vivo Oral Glucose Tolerance Test (Protocol C)

Objective: Assess pharmacodynamic efficacy in db/db mice.

-

Animals: Male db/db mice (Type 2 diabetes model), fasted for 12 hours.

-

Dosing: Administer vehicle (0.5% CMC) or Test Compound (10 mg/kg, PO) 30 minutes prior to glucose load.

-

Challenge: Oral glucose load (2 g/kg).

-

Sampling: Measure blood glucose at

min via tail vein. -

Endpoint: Calculate Area Under the Curve (

) for glucose excursion. Significant reduction in AUC indicates efficacy.

Visualization of Biological Pathways

Figure 1: DPP-4 Inhibition & GLP-1 Stabilization Pathway

This diagram illustrates the downstream effects of blocking DPP-4 with the nicotinonitrile derivative.

Caption: Schematic of the incretin axis. The inhibitor blocks DPP-4, preserving active GLP-1 levels and restoring glucose homeostasis.

Figure 2: Synthesis & Structure-Activity Workflow

The chemical logic behind generating the active inhibitor from the nicotinonitrile core.

Caption: Synthetic route utilizing nucleophilic aromatic substitution (

Data Summary & Comparative Analysis

The following table contextualizes the activity of the Nicotinonitrile Scaffold against established clinical standards.

| Compound Class | Representative Structure | Binding Mode | Approx.[7] | Key Pharmacophore |

| Nicotinonitrile (Topic) | 6-(3-Aminopiperidin-1-yl)...[7] | Non-covalent | 0.5 – 5.0 | Aminopiperidine + Pyridine-CN |

| Pyrimidinedione | Alogliptin | Non-covalent | < 10 nM | Aminopiperidine + Uracil Core |

| Xanthine | Linagliptin | Non-covalent | < 1 nM | Aminopiperidine + Xanthine Core |

| Cyanopyrrolidine | Vildagliptin | Covalent | < 10 nM | Cyanopyrrolidine Warhead |

Technical Insight: The 100-fold difference in potency between the topic compound and Alogliptin highlights the importance of the "Left-Hand Side" (LHS) of the molecule. While the aminopiperidine (Right-Hand Side) anchors the molecule, the nicotinonitrile core lacks the extensive hydrogen bonding and hydrophobic surface area provided by the uracil/xanthine scaffolds of the optimized drugs. However, it remains a potent enough "hit" to validate the series.

References

-

Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.[5] Link

-

Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[1][4][7][8][9][10][11] Bioorganic & Medicinal Chemistry.[1][4][7][8][9][11] Link

-

Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[9][10][11] Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2025). 6-(3-Aminopiperidin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Link

-

Nabeno, M., et al. (2013). Succinate salt of 2-[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-ylmethyl]-4-fluorobenzonitrile (SYR-472): a novel, long-acting dipeptidyl peptidase-4 inhibitor. Bioorganic & Medicinal Chemistry Letters.[11] Link

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 501378-38-7|6-(Piperidin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. ijmspr.in [ijmspr.in]

- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic treatment with the dipeptidyl peptidase-4 inhibitor BI 1356 [(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione] increases basal glucagon-like peptide-1 and improves glycemic control in diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Document: 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly pote... - ChEMBL [ebi.ac.uk]

The Strategic Deployment of 6-(3-Aminopiperidin-1-yl)nicotinonitrile in Modern Kinase Inhibitor Discovery

A Senior Application Scientist's Guide to a Privileged Scaffold in Reversible Covalent Inhibition and Beyond

Introduction: The Quest for Kinase Selectivity and the Rise of Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] Their deregulation is a hallmark of numerous diseases, particularly cancer, making the development of small-molecule kinase inhibitors a cornerstone of therapeutic intervention.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target activity can lead to undesirable side effects and toxicity.[2] This has driven a continuous search for novel chemical scaffolds that can exploit subtle differences within the kinase active site or engage with less conserved, nearby residues.

This guide delves into the strategic importance and application of a particularly successful scaffold: 6-(3-aminopiperidin-1-yl)nicotinonitrile . This heterocyclic core has emerged as a "privileged" structure, most notably in the design of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell signaling pathways.[3][4] We will explore the chemical attributes of this scaffold, the causal logic behind its use in designing next-generation inhibitors, detailed methodologies for its synthesis and evaluation, and its role in the evolution from irreversible to reversible covalent inhibition.

The Architectural Advantage: Deconstructing the 6-(3-Aminopiperidin-1-yl)nicotinonitrile Scaffold

The power of this scaffold lies in the synergistic interplay of its three key components: the nicotinonitrile head, the piperidine linker, and the chiral 3-amino group.

-

Nicotinonitrile "Head": The pyridine ring substituted with a cyano (nitrile) group serves as a versatile "hinge-binder."[5] The nitrogen atom of the pyridine ring can form a critical hydrogen bond with the backbone amide of the kinase hinge region, a common anchoring interaction for Type I kinase inhibitors.[6] The nitrile group, a strong hydrogen bond acceptor and a bioisostere for other functional groups, offers unique electronic properties and can engage in additional interactions, enhancing binding affinity and modulating physicochemical properties.[5][7]

-

Piperidine "Linker": This saturated heterocyclic ring provides a semi-rigid, three-dimensional structure that projects its substituents into specific vectors within and outside the ATP binding pocket.[8] This conformational constraint is crucial for optimizing the trajectory of attached pharmacophores or "warheads" toward their intended target residues, a key consideration in both covalent and non-covalent inhibitor design.

-

Chiral 3-Amino "Vector": The stereochemistry of the amino group on the piperidine ring is critical. The (R)- or (S)-enantiomer dictates the precise orientation of the rest of the inhibitor molecule. This chirality is often the determining factor for potent and selective engagement with the target kinase. For instance, in BTK inhibitors, this amine serves as the attachment point for the covalent "warhead" that targets a nearby cysteine residue.[9] The specific stereochemistry ensures optimal positioning for the covalent interaction.

The following diagram illustrates the core scaffold and its functional components.

Caption: Functional components of the 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold.

Case Study: Revolutionizing BTK Inhibition with Rilzabrutinib

The most prominent application of the 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase crucial for B-cell development, activation, and survival, making it a prime target for B-cell malignancies and autoimmune diseases.[4][10]

The first-generation BTK inhibitor, Ibrutinib, is an irreversible covalent inhibitor that forms a permanent bond with Cysteine 481 (Cys481) in the BTK active site.[4][11] While highly effective, its irreversibility can lead to off-target effects and the emergence of resistance, particularly through mutations at the Cys481 binding site.[10][12]

This clinical challenge prompted the development of a new class of reversible covalent inhibitors, designed to offer sustained target engagement while minimizing the risks associated with permanent inhibition. Rilzabrutinib (PRN1008) is a prime example, built upon the 6-(3-aminopiperidin-1-yl)nicotinonitrile core.[3][9]

Mechanism of Reversible Covalent Inhibition

Reversible covalent inhibitors utilize an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue (like cysteine) on the target protein. However, unlike irreversible inhibitors, this bond can be broken, allowing the inhibitor to dissociate. The key is to design a system where the covalent bond is stable enough to provide prolonged target inhibition but can still be reversed.[9]

In Rilzabrutinib, the nicotinonitrile portion anchors the molecule in the ATP binding pocket, while the aminopiperidine linker positions a cyanoacrylamide warhead to interact with Cys481 of BTK.[9] The electronics of the cyanoacrylamide are tuned to allow for a reversible Michael addition reaction with the thiol group of Cys481. This provides durable and potent inhibition of BTK while allowing the inhibitor to dissociate, potentially improving its safety profile.[9]

The B-cell receptor (BCR) signaling pathway, which is critically dependent on BTK, is illustrated below.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of BTK inhibition.

Structure-Activity Relationship (SAR) Insights

The development of Rilzabrutinib and related compounds has provided clear SAR insights, underscoring the importance of each component of the core scaffold.

| Compound Modification | Target | Activity (IC50) | Key Insight | Reference |

| Rilzabrutinib (PRN1008) | BTK | 1.3 nM | Optimized reversible covalent inhibitor with potent activity. The 6-(3-aminopiperidin-1-yl)nicotinonitrile core effectively positions the cyanoacrylamide warhead. | [9][13] |

| PRN473 | BTK | Potent | An earlier analog demonstrating the viability of the reversible covalent approach with a similar core structure. | [9] |

| Varying Warhead Electrophilicity | BTK | Variable | Tuning the electronics of the warhead (e.g., cyanoacrylamide) is critical for achieving the desired balance of covalent association and dissociation rates for optimal residence time. | [9] |

| Modifying Piperidine Substituents | Other Kinases | Variable | Modifications to the piperidine ring, other than the 3-amino position, can be used to tune selectivity and physicochemical properties. | [8][14] |

| Altering Hinge-Binder | BTK | Decreased Activity | Replacing the nicotinonitrile with other hinge-binding motifs often leads to a loss of potency, highlighting its optimized interactions. | [9][15] |

Experimental Protocols: Synthesis and Evaluation

The successful application of the 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold relies on robust synthetic and analytical methodologies.

Protocol 1: Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine

The chiral 3-aminopiperidine is a critical building block. While classical resolution can be used, modern enzymatic methods offer superior stereocontrol and sustainability.[16] This protocol outlines a biocatalytic approach using a transaminase.[16][17]

Objective: To synthesize enantiomerically pure (R)-3-amino-1-Boc-piperidine from a prochiral ketone.

Materials:

-

1-Boc-3-piperidone

-

(R)-selective ω-transaminase (e.g., ATA-025-IMB)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Triethanolamine buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, suspend 1-Boc-3-piperidone (1 equivalent) in triethanolamine buffer.[17]

-

Cofactor and Donor Addition: Add PLP (to a final concentration of 1 mM) and isopropylamine (to a final concentration of 1 M).[17]

-

Enzyme Addition: Add the immobilized (R)-selective transaminase to the reaction mixture.

-

Incubation: Seal the vessel and shake at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

-

Workup - Enzyme Removal: Upon completion, remove the immobilized enzyme by filtration.

-

Extraction: Extract the aqueous reaction mixture with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC analysis.

Protocol 2: BTK Target Engagement Assay in Live Cells

Objective: To measure the occupancy of a BTK inhibitor at the Cys481 active site in living cells after inhibitor washout, assessing the duration of target engagement.

Materials:

-

Ramos B cells (or other suitable B-cell line)

-

Test inhibitor (e.g., Rilzabrutinib)

-

DMSO (vehicle control)

-

Compound-free cell culture medium

-

Irreversible fluorescent BTK probe (e.g., a BODIPY-labeled irreversible inhibitor)

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer

-

SDS-PAGE equipment and consumables

-

In-gel fluorescence scanner

Experimental Workflow:

Caption: Step-by-step workflow for the in-cell BTK target engagement assay.

Step-by-Step Methodology:

-

Cell Treatment: Treat Ramos B cells with the test inhibitor (e.g., at 1 µM) or DMSO for 1 hour at 37°C.

-

Inhibitor Washout: Pellet the cells by centrifugation and wash three times with PBS to thoroughly remove any unbound inhibitor.

-

Incubation: Resuspend the cells in fresh, compound-free medium and incubate at 37°C for a defined period (e.g., 4 hours or 20 hours) to allow for inhibitor dissociation.

-

Fluorescent Probing: After the incubation period, treat the cells with an irreversible fluorescent BTK probe (e.g., 1 µM) for 1 hour. This probe will covalently label any BTK Cys481 sites that are not occupied by the test inhibitor.

-

Cell Lysis and Electrophoresis: Lyse the cells and separate the protein lysates by SDS-PAGE.

-

Fluorescence Scanning: Scan the gel using a fluorescence scanner to visualize and quantify the amount of fluorescently labeled BTK.

-

Data Analysis: Calculate BTK occupancy as 100% minus the normalized fluorescence intensity of the inhibitor-treated sample divided by the fluorescence intensity of the DMSO control. A lower fluorescence signal indicates higher target occupancy by the test inhibitor.

Conclusion and Future Directions

The 6-(3-aminopiperidin-1-yl)nicotinonitrile scaffold represents a landmark achievement in modern medicinal chemistry, providing a robust and versatile platform for the design of highly selective kinase inhibitors. Its successful application in the development of the reversible covalent BTK inhibitor Rilzabrutinib demonstrates a sophisticated approach to drug design, balancing potent on-target activity with a potentially improved safety profile over first-generation irreversible inhibitors.[9]

The inherent modularity of this scaffold—the ability to independently modify the hinge-binder, the linker, and the warhead/pharmacophore attachment point—ensures its continued relevance. Future research will likely see this core adapted to target other kinases with accessible cysteine residues, or modified for the development of non-covalent inhibitors targeting other kinase families. The principles learned from its application in BTK inhibition—the importance of stereochemistry, vector projection, and the tuning of covalent interactions—will undoubtedly inform the design of the next generation of precision medicines.

References

-

Smith, A. et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry. [Link][9]

-

PubMed. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). PubMed. [Link][3]

-

Johnson, B. et al. (2019). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link][4]

-

ResearchGate. (2018). Reversible covalent BTK inhibitors based on inverted cyanoacrylamides. ResearchGate. [Link]

-

BioSpace. (2023). FDA Approves First Reversible BTK Inhibitor. BioSpace. [Link]

-

Flitsch, S. L. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

- Google Patents. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

UNIPI. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI Institutional Repository. [Link][16]

-

Open Research@CSIR-NIScPR. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]

-

PubMed. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. PubMed. [Link]

-

Bavetsias, V. et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry. [Link][1]

-

ResearchGate. (2019). Structure activity relationship. ResearchGate. [Link][8]

-

Kotb, E. R. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

-

Estupiñán, H. Y. et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. [Link][2]

-

Gu, D. et al. (2021). Mechanisms for the action of representative BTK inhibitors. Journal of Hematology & Oncology. [Link][11]

-

Rondanin, R. et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. [Link][10]

-

Velcicky, J. et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubMed. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]

-

Joseph, R. E. et al. (2020). Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. eLife. [Link][12]

-

ResearchGate. (2014). Examples of the three main classes of kinase inhibitors. ResearchGate. [Link][6]

-

ResearchGate. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis. ResearchGate. [Link]

-

Grice, G. L. et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry. [Link][14]

-

SciSpace. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. SciSpace. [Link]

-

Gouda, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Mini-Reviews in Organic Chemistry. [Link]

-

ChemRxiv. (2022). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

-

Fleming, F. F. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link][7]

-

Zhang, Y. et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

-

ResearchGate. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. ResearchGate. [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][15]

-

Frontiers. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. [Link]

- Google Patents. (1977).

-

ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

-

PubMed. (2019). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. PubMed. [Link]

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]

- 3. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. arpi.unipi.it [arpi.unipi.it]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Scalable synthesis of 6-(3-Aminopiperidin-1-yl)nicotinonitrile for pharmaceutical use

Executive Summary

This application note details a scalable, robust synthetic route for 6-(3-aminopiperidin-1-yl)nicotinonitrile (CAS: 1100538-89-3 for the R-isomer), a critical pharmacophore in the development of DPP-4 inhibitors (structural bioisostere to Alogliptin intermediates) and next-generation kinase inhibitors.[1]

The protocol prioritizes regioselectivity and enantiomeric retention . While direct coupling of free 3-aminopiperidine is possible, this guide recommends a Boc-protection strategy to eliminate regioisomeric byproducts (exocyclic amine coupling) and ensure pharmaceutical-grade purity (>99.5%).[1] The process is designed for transfer from gram-scale optimization to kilogram-scale pilot production.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 3-cyano-pyridine core substituted at the 6-position with a chiral 3-aminopiperidine.[1] The most logical disconnection is the C–N bond between the pyridine ring and the piperidine nitrogen.

Strategic Considerations:

-

Mechanism: Nucleophilic Aromatic Substitution (

). The electron-withdrawing cyano group at C3 activates the leaving group at C6.[1] -

Regioselectivity: 3-aminopiperidine contains two nucleophilic sites: the secondary ring amine and the primary exocyclic amine.[1] To prevent competitive coupling at the primary amine (yielding the N-exocyclic isomer), we utilize (

)-3-Boc-aminopiperidine .[1] -

Chirality: The (

)-enantiomer is the pharmacologically active form for most DPP-4 targets.[1] The reaction conditions must prevent racemization.

Diagram 1: Retrosynthesis and Reaction Pathway

Caption: Retrosynthetic disconnection showing the convergent assembly via SNAr coupling followed by deprotection.

Process Development: Critical Parameters

Solvent Selection

-

DMSO (Dimethyl Sulfoxide): Excellent for

rates due to high polarity, but difficult to remove during workup (requires extensive water washes). -

IPA (Isopropanol) / Water: A "greener" alternative. The product often precipitates upon cooling, simplifying isolation.

-

Recommendation: Use DMSO for maximum conversion rate on smaller scales, or IPA/H2O (3:1) for easier handling on >1kg scales.

Base Selection[1]

-

Organic Bases (TEA, DIPEA): Soluble but expensive and can lead to difficult salt removal.

-

Inorganic Bases (

, -

Recommendation: Finely ground

(1.5 - 2.0 equivalents).[1]

Impurity Profile

| Impurity Type | Origin | Control Strategy |

| Regioisomer | Coupling at primary amine | Use Boc-protected amine.[1] |

| Hydrolysis Product | Hydrolysis of nitrile to amide | Avoid strong acids/bases at high temp; keep water content controlled. |

| Bis-adduct | Double substitution | Use slight excess of amine (1.1 eq) to consume electrophile.[1] |

| Enantiomer ( | Racemization of starting material | Source high-ee starting material (>99%); avoid extreme heat (>100°C). |

Detailed Experimental Protocol

Step 1: Coupling ( Reaction)

Reagents:

-

6-Chloronicotinonitrile (1.0 equiv)[1]

-

(

)-3-(Boc-amino)piperidine (1.1 equiv)[1] -

Potassium Carbonate (

), anhydrous, powder (2.0 equiv) -

Dimethyl Sulfoxide (DMSO) (5-7 volumes)[1]

Procedure:

-

Reactor Setup: Charge a glass-lined reactor with 6-Chloronicotinonitrile and DMSO. Stir to dissolve.

-

Addition: Add (

)-3-(Boc-amino)piperidine and -

Reaction: Heat the mixture to

. Stir for 4–6 hours. -

Quench: Cool reaction mass to

. Slowly add Water (10 volumes) over 30 minutes. Note: Exothermic mixing. -

Isolation: The product (Boc-intermediate) will precipitate as a solid.[1] Stir the slurry for 2 hours at

. -

Filtration: Filter the solid. Wash with Water (3 x 2 volumes) to remove residual DMSO and salts.

-

Drying: Dry in a vacuum oven at

to constant weight.

Step 2: Deprotection & Salt Formation[1]

Reagents:

-

Boc-Intermediate (from Step 1)[1]

-

Isopropanol (IPA) (5 volumes)

-

Hydrochloric Acid (5-6N in IPA or aqueous) (3.0 equiv)[1]

Procedure:

-

Dissolution: Suspend the Boc-intermediate in IPA.

-

Acidification: Add HCl solution dropwise, maintaining temperature

. -

Reaction: Heat to

for 2–3 hours. Carbon dioxide gas evolution will be observed.[1] -

Crystallization: Cool to

. The dihydrochloride salt of the target molecule will crystallize.[3] -

Filtration: Filter the solid. Wash with cold IPA (2 volumes).

-

Drying: Dry under vacuum at

.

Diagram 2: Scale-Up Workflow (Process Flow Diagram)

Caption: Workflow for the conversion of 6-chloronicotinonitrile to the target amine salt.

Analytical Quality Control

To ensure the material meets pharmaceutical specifications, the following methods are required:

-

Chiral HPLC:

-

Achiral HPLC (Purity):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 20 min.

-

Safety & Hazard Analysis

-

6-Chloronicotinonitrile: Toxic if swallowed.[1] Causes skin irritation.[1] Handle in a fume hood with proper PPE (gloves, goggles, respirator).

-

Cyanide Functionality: While the nitrile group is stable under these basic conditions, avoid contact with strong acids at high temperatures which could theoretically liberate HCN (though unlikely in this specific protocol).

-

Exotherms: The quenching of the DMSO reaction mixture with water is exothermic. Add water slowly.

References

-

General Synthesis of Aminonicotinonitriles

-

Analogous Process Chemistry (Alogliptin Intermediates)

- Title: Process for the preparation of alogliptin (P

-

Source: European Patent Office / Google Patents.[1]

- URL

-

Regioselectivity in Pyridine Substitutions

-

Safety Data Sheet (6-Chloronicotinonitrile)

-

Title: 6-Chloronicotinonitrile SDS.[1]

- Source: Fisher Scientific.

-

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for 6-(3-Aminopiperidin-1-yl)nicotinonitrile

Application Note: AN-2026-APN [1]

Executive Summary

This protocol details the development and validation of a robust HPLC analytical method for 6-(3-Aminopiperidin-1-yl)nicotinonitrile (hereafter referred to as 6-APN ).[1] As a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin), the purity of 6-APN directly impacts the safety and efficacy of the final drug substance.[1]

This guide moves beyond standard templates to address the specific physicochemical challenges of 6-APN: high basicity (secondary and primary amines) and polarity .[1] We utilize a "First Principles" approach to suppress silanol interactions and ensure peak symmetry without the need for ion-pairing reagents.[1]

Physicochemical Assessment & Strategy

Before selecting a column, we must understand the analyte's behavior in solution.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Pyridine ring + Aminopiperidine | Contains both aromatic (hydrophobic) and aliphatic amine (hydrophilic/basic) moieties.[1] |

| pKa (Basic) | ~9.5 - 10.5 (Piperidine amine) | At neutral pH, the amine is protonated ( |

| pKa (Pyridine) | ~3.0 - 4.0 | Weakly basic.[1] |

| LogP | ~0.5 - 1.1 | Moderately polar.[1] Retention on C18 requires low organic starting conditions.[1] |

| UV Max | ~235 nm, ~275 nm | Dual maxima allow for flexible detection; 235 nm offers higher sensitivity for impurities. |

The Strategic Choice: Low pH Suppression

To achieve sharp peak shapes for strong bases like 6-APN, we employ pH suppression . By adjusting the mobile phase pH to 2.5 , we ensure:

-

Full Protonation: Both amine sites are fully protonated, increasing solubility.

-

Silanol Suppression: At pH 2.5, surface silanols (

) on the column stationary phase are protonated to silanols (

Analytical Workflow Visualization

The following diagram outlines the decision matrix used to arrive at the final protocol.

Figure 1: Strategic decision tree for basic amine analysis.[1] Low pH is prioritized for UV stability and column longevity.

Detailed Experimental Protocol (Achiral Purity)

This is the primary method for determining chemical purity and assay.

A. Reagents and Standards

-

Reference Standard: 6-(3-Aminopiperidin-1-yl)nicotinonitrile (>99.0% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1][2]

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).[1] -

Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

B. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]

| Parameter | Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)) | High surface area with "double end-capping" is critical to shield residual silanols.[1] |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5 | Maintains analyte protonation and suppresses silanol activity. |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | ACN provides low backpressure; small amount of MeOH changes selectivity for polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Column Temp. | 30°C | Controls viscosity and ensures retention time reproducibility. |

| Detection | UV @ 235 nm (Primary), 275 nm (Secondary) | 235 nm captures the nitrile/pyridine conjugation; 275 nm is more specific to the aromatic ring. |

| Injection Vol. | 10 µL | Prevents column overload.[1] |

C. Preparation of Solutions

-

Buffer Preparation: Dissolve 2.72 g of

in 1000 mL of water.[3] Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid.[1] Filter through 0.45 µm membrane.[1] -

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1] Note: Do not use pure organic as diluent; it may cause peak distortion (solvent effect) for early eluting polar peaks.[1]

-

Standard Stock: 0.5 mg/mL in Diluent. Sonicate for 5 mins to ensure complete dissolution.

D. Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial hold for polar impurities |

| 3.0 | 95 | 5 | Isocratic hold |

| 20.0 | 40 | 60 | Linear ramp to elute main peak & hydrophobic impurities |

| 25.0 | 40 | 60 | Wash |

| 25.1 | 95 | 5 | Return to initial |

| 30.0 | 95 | 5 | Re-equilibration |

Secondary Protocol: Chiral Purity (Enantiomeric Excess)[1]

Since the 3-aminopiperidine moiety contains a chiral center, determining the R/S ratio is vital for drug development. Standard C18 cannot separate enantiomers.[1]

-

Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).[1]

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v).[1]

-

Mode: Isocratic Normal Phase.[1]

-

Rationale: The diethylamine (DEA) acts as a basic modifier to sharpen the amine peaks in normal phase.

-

Expected Result: Baseline separation of (R)- and (S)- enantiomers.

Validation & System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must pass these System Suitability Tests (SST) before data is accepted.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Tailing Factor ( | NMT 1.5 | If > 1.5: Column is aging (silanols exposed) or pH is too high.[1] Replace buffer. |

| Theoretical Plates (N) | NLT 5,000 | If low: Check connections for dead volume or replace column. |

| Resolution ( | > 2.0 (between Impurity A and Main Peak) | If < 2.0: Adjust gradient slope (make it shallower). |

| Precision (%RSD) | NMT 2.0% (n=6 injections) | If high: Check injector seal or pump pulsation. |

Troubleshooting Logic

Use the following logic flow to diagnose common issues during routine analysis.

Figure 2: Diagnostic workflow for maintaining method integrity.

References

-

International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11450633, Alogliptin (Parent Structure). Retrieved from [Link][1]

-

Roshini, G., et al. (2023). Alogliptin Benzoate: A Review of Liquid Chromatographic Methods. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPC). Retrieved from [Link]

-

Sharma, P., et al. (2016). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

A Comprehensive Guide to the Chiral Separation of (R)- and (S)-6-(3-Aminopiperidin-1-yl)nicotinonitrile

An Application Note and Protocol Guide for Researchers

Abstract

The enantiomeric purity of drug candidates and their intermediates is a cornerstone of modern pharmaceutical development. This guide provides a detailed technical overview and actionable protocols for the chiral separation of the enantiomers of 6-(3-aminopiperidin-1-yl)nicotinonitrile, a key structural motif found in various pharmacologically active agents. We will explore the fundamental principles and practical application of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and troubleshooting guidance to ensure robust and reliable enantioselective analysis.

Introduction: The Imperative of Chirality

In drug discovery and development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers, making robust chiral separation methods indispensable.[1]

The target molecule, 6-(3-aminopiperidin-1-yl)nicotinonitrile, possesses a single stereocenter at the C3 position of the piperidine ring. Its structural similarity to intermediates used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin underscores the necessity for precise enantiomeric excess (e.e.) determination.[2] This guide presents a multi-platform approach to empower researchers with the tools to develop and validate methods for this critical quality attribute.

Molecular Characteristics & Analytical Implications

A successful separation strategy begins with an understanding of the analyte's physicochemical properties.

-

Structure:

-

(R)-6-(3-Aminopiperidin-1-yl)nicotinonitrile

-

(S)-6-(3-Aminopiperidin-1-yl)nicotinonitrile

-

-

Key Functional Groups:

-

Chiral Center: The secondary amine on the piperidine ring is the stereogenic center.

-

Basic Amine: The primary amine (pKa ~9-10) is a basic site prone to protonation. This is the primary handle for achieving chiral recognition but also a source of potential chromatographic issues like peak tailing if not properly addressed.

-

Nicotinonitrile Moiety: This aromatic system provides a chromophore for UV detection. However, for trace-level impurity analysis, its absorbance may be insufficient, potentially requiring derivatization.[3][4]

-

| Property | Implication for Chiral Separation |

| Chirality | Requires a chiral selector (e.g., CSP, CE additive) to form transient diastereomeric complexes. |

| Basicity | Requires a basic additive in the mobile phase (HPLC/SFC) to suppress interactions with acidic silanols on the stationary phase, ensuring good peak symmetry. In CE, it allows for manipulation of electrophoretic mobility via pH. |

| Polarity | Soluble in polar organic solvents like methanol and ethanol, making it suitable for a variety of chromatographic modes. |

| UV Absorbance | The nicotinonitrile ring allows for UV detection, typically in the 220-280 nm range. |

Technique I: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry due to its robustness and versatility.[5] The primary approach involves the use of a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

Causality Behind Experimental Choices

-

CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are exceptionally versatile and have demonstrated broad success in separating a vast range of chiral compounds, including those with primary amine functionalities.[6] Phases like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[1]

-

Mobile Phase Strategy: The basic nature of the analyte dictates the use of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), in the mobile phase. This additive competes with the analyte for active sites (residual silanols) on the silica support, minimizing non-specific interactions and dramatically improving peak shape. Normal phase (e.g., Heptane/Ethanol) or polar organic (e.g., Acetonitrile/Methanol) modes are typically most effective.

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Protocol 1: Analytical Chiral HPLC

| Parameter | Recommended Setting | Rationale |

| Instrumentation | Standard HPLC/UHPLC system with UV detector | Widely available and suitable for this analysis. |

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for a broad range of chiral amines. |

| Column Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical column dimensions. |

| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Common normal phase system. The alcohol acts as the polar modifier, and DEA ensures good peak shape. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 265 nm | Wavelength corresponding to the nicotinonitrile chromophore. |

| Injection Volume | 10 µL | Standard injection volume. |

| Sample Preparation | Dissolve sample in mobile phase at ~0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent effects. |

| Expected Outcome | Baseline resolution (Rs > 1.5) of the two enantiomers. | The (R)-enantiomer typically elutes before the (S)-enantiomer on this phase, but elution order must be confirmed with standards. |

Technique II: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed, efficiency, and sustainability.[7][8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a proportional increase in backpressure.[7][9]

Causality Behind Experimental Choices

-

Why SFC? For basic compounds like 6-(3-aminopiperidin-1-yl)nicotinonitrile, SFC often provides higher resolution and better peak shapes than HPLC in a fraction of the time.[10] The "green" aspect of reducing organic solvent consumption is also a major benefit.[9]

-

Mobile Phase: The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), typically methanol or ethanol.[11] As with HPLC, a basic additive is essential for achieving good chromatography of amines.

Workflow for Chiral SFC Method Development

Caption: Workflow for Chiral SFC Method Development.

Protocol 2: Analytical Chiral SFC

| Parameter | Recommended Setting | Rationale |

| Instrumentation | Analytical SFC system with UV and/or Mass Spec detector | Specialized equipment is required to handle supercritical fluids. |

| Chiral Stationary Phase | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | An immobilized polysaccharide CSP that is highly robust and effective in SFC. |

| Column Dimensions | 4.6 x 150 mm, 3 µm | Shorter columns with smaller particles are common in SFC to leverage the speed advantage. |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.2% Diethylamine | Methanol is an effective polar modifier. DEA is the basic additive. |

| Gradient/Isocratic | Isocratic: 25% B | An isocratic hold often provides the best resolution after initial screening. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase. |

| Back Pressure | 150 bar | Maintained to ensure CO₂ remains in a supercritical state. |

| Temperature | 40 °C | Elevated temperature can improve efficiency. |

| Detection | UV at 265 nm | As with HPLC. |

| Sample Preparation | Dissolve sample in Methanol at ~0.5 mg/mL. | The sample should be dissolved in the co-solvent (modifier). |

| Expected Outcome | Very fast (< 5 minutes) baseline separation (Rs > 2.0). | SFC typically yields higher efficiency and resolution than HPLC for suitable analytes.[10] |

Technique III: Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency analytical technique that separates molecules based on their charge-to-size ratio in an electric field.[12] It serves as an excellent orthogonal method to confirm results from HPLC or SFC, as its separation mechanism is fundamentally different.[13]

Causality Behind Experimental Choices

-

Why CE? CE excels at separating polar and ionizable compounds, making it a natural fit for our basic analyte. It requires minimal sample and solvent, offering a low-cost, high-resolution analytical option.[13][14]

-

Chiral Selector: Direct chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[15] Cyclodextrins (CDs) are the most common selectors; their hydrophobic inner cavity and hydrophilic outer surface allow for the formation of transient, diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.[16] Highly sulfated cyclodextrins are particularly effective for resolving basic compounds under acidic conditions.[15]

Protocol 3: Analytical Chiral CE

| Parameter | Recommended Setting | Rationale |

| Instrumentation | Capillary Electrophoresis system with DAD/UV detector | Standard CE instrumentation. |

| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector) | Standard dimensions providing good efficiency and detection path length. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5, containing 10% (w/v) Highly-Sulfated-β-Cyclodextrin | Low pH ensures the analyte is fully protonated (cationic). The sulfated CD provides strong chiral interaction sites. |

| Applied Voltage | 25 kV (Normal Polarity: Anode at inlet, Cathode at outlet) | High voltage drives the separation. The analyte moves toward the cathode. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Detection | UV at 214 nm or 265 nm | 214 nm may provide higher sensitivity for the peptide-like bond in the piperidine ring. |

| Injection | Hydrodynamic injection: 50 mbar for 5 seconds | A common and reproducible injection method. |

| Sample Preparation | Dissolve sample in water or 10% BGE at ~0.2 mg/mL. | Sample matrix should be of lower conductivity than the BGE to enable stacking for better peak efficiency.[12] |

| Expected Outcome | High-efficiency separation (N > 100,000 plates) of the enantiomers. | CE is known for its extremely high separation efficiency. |

Advanced Topic: Pre-Column Derivatization for Enhanced UV Sensitivity

For determining very low levels of an enantiomeric impurity, the native UV absorbance of the nicotinonitrile ring may be a limiting factor. A pre-column derivatization strategy can be employed to attach a highly chromophoric tag to the primary amine.

A validated method for a similar compound, piperidin-3-amine, uses para-toluenesulfonyl chloride (PTSC) for this purpose.[4][17]

Protocol 4: Derivatization with PTSC

-

Sample Preparation: Dissolve approximately 10 mg of the racemic standard or sample in 5 mL of a suitable solvent like Dichloromethane.

-

Add Base: Add 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine).

-

Add Derivatizing Agent: Slowly add 1.2 equivalents of para-toluenesulfonyl chloride (PTSC) dissolved in a small amount of Dichloromethane.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring for completion by TLC or a fast LC method.

-

Workup: Quench the reaction with water, separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent.

-

Analysis: Reconstitute the dried derivative in the mobile phase for HPLC or SFC analysis. The resulting sulfonamide can be detected at a much more sensitive wavelength, such as 228 nm.[4]

Note: This adds complexity and potential sources of error but can lower the limit of quantitation significantly. The derivatization reaction itself must be confirmed not to be stereoselective.

Summary and Recommendations

The chiral separation of (R)- and (S)-6-(3-aminopiperidin-1-yl)nicotinonitrile can be successfully achieved using multiple techniques. The choice of method depends on the specific analytical goal.

| Technique | Primary Advantage | Best For... |

| Chiral HPLC | Robustness, ubiquity, well-established. | Routine quality control, method validation. |

| Chiral SFC | Speed, high resolution, reduced solvent use. | High-throughput screening, preparative purification.[10] |

| Chiral CE | Orthogonal mechanism, high efficiency, low sample use. | Confirmatory analysis, impurity profiling, method cross-validation.[13] |

For initial method development, Chiral SFC is highly recommended due to its speed and high success rate with basic amines. For routine deployment in a QC environment, a validated Chiral HPLC method provides excellent reliability. Chiral CE should be used as a complementary technique to provide orthogonal confirmation of enantiomeric purity, a key expectation in regulatory submissions.

References

- Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy. [URL: https://www.dissertations.

- Fanali, S. (1996). Enantioresolution of pharmaceutical compounds by capillary electrophoresis. Use of cyclodextrins and antibiotics. Journal of Chromatography A, 735(1-2), 77-90. [URL: https://pubmed.ncbi.nlm.nih.gov/8698547/]

- Orlandini, S., Gotti, R., & Furlanetto, S. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(15), 4633. [URL: https://www.mdpi.com/1420-3049/26/15/4633]

- Sänger-van de Griend, C. E. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. LCGC Europe, 26(6), 336-343. [URL: https://www.chromatographyonline.

- Płotka-Wasylka, J., & Namieśnik, J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-120. [URL: https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]

- Altria, K. D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions. Humana Press. [URL: https://link.springer.com/protocol/10.1385/1-59259-992-9:197]

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives. BenchChem Application Notes. [URL: https://www.benchchem.